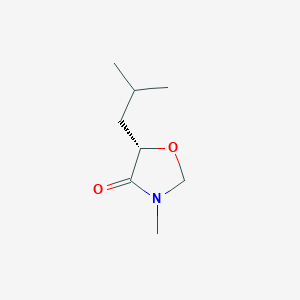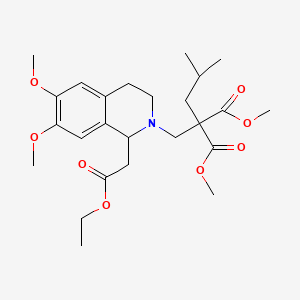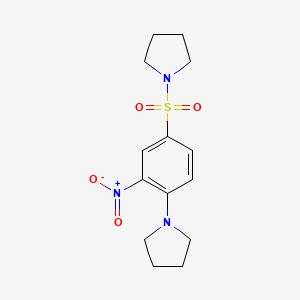
N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound with the following structural formula:
Structure: C14H10N4O4
This compound belongs to the class of pyrazole derivatives and contains a nitrofuran moiety. Its synthesis involves the introduction of a methyl group at the nitrogen atom of the pyrazole ring, along with a carboxamide group. The presence of the phenyl ring further enhances its structural complexity.
Métodos De Preparación
Synthetic Routes::
Nitration of 5-Nitrofuran-2-carboxylic acid: The starting material, 5-nitrofuran-2-carboxylic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces the nitro group at the 2-position of the furan ring.
Methylation of Nitrofuran Intermediate: The resulting nitrofuran intermediate is then methylated using methyl iodide or dimethyl sulfate. This step introduces the N-methyl group.
Amidation Reaction: The final step involves amidation of the N-methyl-5-nitrofuran derivative with an appropriate amine (e.g., aniline) to form N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide.
Industrial Production:: Industrial-scale production typically involves batch or continuous processes, with optimization for yield, purity, and safety.
Análisis De Reacciones Químicas
Reactions::
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration, or Friedel-Crafts acylation).
Oxidation: Oxidation of the compound may lead to the formation of various functional groups.
Reduction: Tin(II) chloride, ethanol, reflux.
Substitution: Chlorine or bromine, Lewis acids (e.g., AlCl₃), and anhydrous conditions.
Oxidation: Mild oxidants like chromic acid or potassium permanganate.
Major Products:: The major products depend on the specific reactions performed. Reduction yields the corresponding amino compound, while substitution reactions lead to various substituted derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide finds applications in:
Medicinal Chemistry: It may exhibit biological activity due to its unique structure, making it a potential lead compound for drug development.
Pesticide Research: The nitrofuran moiety suggests potential pesticidal properties.
Photodynamic Therapy: Its photochemical properties could be explored for photodynamic therapy in cancer treatment.
Mecanismo De Acción
The exact mechanism of action remains an area of research. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its structural features.
Comparación Con Compuestos Similares
While there are no direct analogs, N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its combination of furan, pyrazole, and phenyl moieties.
Propiedades
Número CAS |
61621-03-2 |
|---|---|
Fórmula molecular |
C15H12N4O4 |
Peso molecular |
312.28 g/mol |
Nombre IUPAC |
N-methyl-3-(5-nitrofuran-2-yl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H12N4O4/c1-16-15(20)11-9-18(10-5-3-2-4-6-10)17-14(11)12-7-8-13(23-12)19(21)22/h2-9H,1H3,(H,16,20) |
Clave InChI |
ICBRSNXJRWPLMU-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CN(N=C1C2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12891535.png)
![1-(Thieno[3,2-c]isoxazol-3-yl)ethanone](/img/structure/B12891540.png)
![[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile](/img/structure/B12891553.png)
![2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole](/img/structure/B12891554.png)

![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)
![2-(Aminomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12891570.png)



![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)

![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)
